molecular formula C7H11N3 B3056338 N2,4-Dimethylpyridine-2,5-diamine CAS No. 70564-06-6

N2,4-Dimethylpyridine-2,5-diamine

Cat. No.: B3056338
CAS No.: 70564-06-6
M. Wt: 137.18 g/mol
InChI Key: HCCSLHHXPBFHAG-UHFFFAOYSA-N
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Description

N2,4-Dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, featuring two methyl groups and two amino groups attached to the pyridine ring. This compound is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,4-Dimethylpyridine-2,5-diamine can be synthesized through the reaction of 2,5-dimethylpyridine with ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process is carried out in large-scale reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N2,4-Dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N2,4-Dimethylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,4-Dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,4-dimethylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSLHHXPBFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220847
Record name N2,4-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70564-06-6
Record name N2,4-Dimethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70564-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,4-Dimethylpyridine-2,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070564066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,4-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,4-dimethylpyridine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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